Heptanedihydrazide

Description

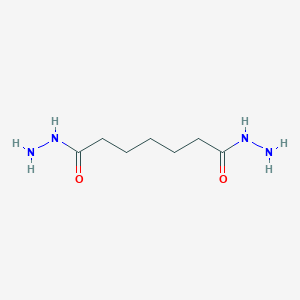

Structure

3D Structure

Properties

IUPAC Name |

heptanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-10-6(12)4-2-1-3-5-7(13)11-9/h1-5,8-9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAGUPFRAIIDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NN)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301046 | |

| Record name | Heptanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13043-98-6 | |

| Record name | 13043-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMELIC ACID DIHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptanedihydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedihydrazide, also known as pimelyl dihydrazide, is a homobifunctional crosslinking agent with significant applications in polymer chemistry, materials science, and the biomedical field. Its structure, featuring a seven-carbon aliphatic chain flanked by two hydrazide moieties, allows for the covalent linkage of molecules containing accessible aldehyde or ketone groups. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound. It further explores its applications, particularly in the realm of drug development, including its use in bioconjugation and the formulation of drug delivery systems. Detailed experimental protocols and spectroscopic data are provided to facilitate its practical application in a research setting.

Chemical Properties and Structure

This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13043-98-6 | [1] |

| Molecular Formula | C7H16N4O2 | [1] |

| Molecular Weight | 188.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Pimelyl dihydrazide, Pimelic acid dihydrazide, Heptanedioic dihydrazide | [1] |

| Melting Point | 182 °C | [1] |

| logP (calculated) | -1.5 | [2] |

| pKa (predicted) | The hydrazide groups have predicted pKa values, with the terminal amino group being basic and the amide-like nitrogen being less basic. | [3] |

Structure:

The chemical structure of this compound consists of a central seven-carbon (heptane) chain with a dihydrazide functional group at each end. The hydrazide group (-CONHNH2) is reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazone linkages.

DOT Script for this compound Structure:

Chemical structure of this compound.

Synthesis

This compound is typically synthesized by the reaction of a pimelic acid ester (e.g., dimethyl pimelate) with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester.

DOT Script for Synthesis Workflow:

General synthesis workflow for this compound.

Detailed Experimental Protocol:

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

-

Dimethyl pimelate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl pimelate in a minimal amount of ethanol.

-

Add a molar excess (typically 2.5 to 3 equivalents) of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound under vacuum to obtain the final product.

A patent describes a method for preparing hydrazide compounds by reacting an ester with hydrazine hydrate, followed by reactive fractionation or distillation to remove alcohol and water byproducts, achieving yields of over 90%.[4] Another described method involves the synthesis of acid hydrazides from carboxylic acids in a continuous flow process with high yields.[5]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene protons of the aliphatic chain and the protons of the hydrazide groups. The chemical shifts will vary depending on the solvent used.[6] In a solvent like DMSO-d₆, the NH and NH₂ protons will be observable and will likely appear as broad singlets. The methylene protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the different methylene carbons in the aliphatic chain. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.[7][8]

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH ₂- (central) | ~1.2-1.4 (multiplet) | ~25-30 |

| -CH ₂- (adjacent to C=O) | ~2.0-2.2 (triplet) | ~35-40 |

| -CONH - | Broad singlet | - |

| -NH₂ | Broad singlet | - |

| -C =O | - | ~172 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium-Strong |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=O stretch (amide I) | 1630-1680 | Strong |

| N-H bend (amine) | 1590-1650 | Medium-Strong |

The presence of a strong carbonyl absorption and N-H stretching bands are key indicators of the hydrazide functional groups.[9]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 188. Common fragmentation patterns would involve cleavage of the aliphatic chain and loss of the hydrazide moieties.[10][11]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in various research and drug development applications, primarily as a crosslinking agent.

Bioconjugation and Drug Delivery

This compound is used to link molecules together, a process known as bioconjugation.[12] This is particularly useful in drug delivery systems. For instance, it can be used to:

-

Crosslink hydrogels: Hydrogels are water-swollen polymer networks used for controlled drug release. This compound can crosslink polymers containing aldehyde or ketone groups, forming a stable hydrogel matrix that can encapsulate and release therapeutic agents in a sustained manner.[13][14][15]

-

Form hydrazone linkages in prodrugs: The hydrazide groups can react with carbonyl groups on a drug molecule to form a hydrazone bond. This bond is often stable at physiological pH but can be designed to cleave under the acidic conditions found in tumor microenvironments or within endosomes, allowing for targeted drug release.

-

Create linkers for Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This compound can be incorporated into the linker structure, providing a stable connection between the antibody and the drug.[1][16][17][18][19]

DOT Script for Crosslinking Mechanism:

Crosslinking mechanism of this compound with aldehyde-containing polymers.

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the polymer industry as a crosslinking agent to improve the mechanical properties, thermal stability, and chemical resistance of various polymers, including those used in coatings, adhesives, and plastics.[10]

Solubility

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed.[2] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and reactivity. Its ability to form stable crosslinks makes it an invaluable tool in materials science and, increasingly, in the field of drug development for creating sophisticated drug delivery systems. The information provided in this technical guide, including its chemical properties, synthesis, and analytical data, serves as a comprehensive resource for researchers and scientists looking to explore the potential of this compound in their work. Further research into its applications, particularly in the development of targeted therapies, is warranted and holds significant promise.

References

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]

- 2. Pimelic acid dihydrazide | C7H16N4O2 | CID 284646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Heptanedioic acid [webbook.nist.gov]

- 10. Research Portal [openresearch.surrey.ac.uk]

- 11. Heptanedioic acid [webbook.nist.gov]

- 12. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 20. By compound [wahoo.cns.umass.edu]

- 21. scribd.com [scribd.com]

- 22. gchemglobal.com [gchemglobal.com]

- 23. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Synthesis of Heptanedihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedihydrazide, also known as pimelic acid dihydrazide, is a symmetrical bifunctional organic compound with the molecular formula C₇H₁₆N₄O₂.[1] It belongs to the class of dihydrazides, which are characterized by two hydrazide groups (-CONHNH₂). These functional groups make this compound a versatile building block in various chemical syntheses. Its applications include use as a crosslinking agent for polymers and in the synthesis of heterocyclic compounds. This guide provides a detailed overview of the primary synthesis pathways, reaction mechanisms, experimental protocols, and quantitative data related to the production of this compound.

Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound primarily originates from heptanedioic acid (pimelic acid).[2] Two main pathways are commonly employed: a direct one-step synthesis and a two-step synthesis involving an intermediate ester. Both pathways rely on the principles of nucleophilic acyl substitution.[3]

Pathway 1: One-Step Synthesis from Pimelic Acid

This pathway involves the direct reaction of pimelic acid with hydrazine hydrate. The reaction is typically catalyzed by an acid and driven to completion by the removal of water.[4][5]

Reaction Scheme:

HOOC-(CH₂)₅-COOH + 2 N₂H₄·H₂O → H₂NNHCO-(CH₂)₅-CONHNH₂ + 4 H₂O (Pimelic Acid + Hydrazine Hydrate → this compound + Water)

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism at both carboxylic acid groups.

-

Protonation of the Carbonyl: The acid catalyst protonates the oxygen of the carbonyl group on the pimelic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Hydrazine: A molecule of hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking hydrazine nitrogen to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining nitrogen atom pushes down to reform the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The resulting protonated hydrazide is deprotonated to yield the final product. This process occurs at both ends of the dicarboxylic acid.

Pathway 2: Two-Step Synthesis via Di-ester Intermediate

This method involves an initial esterification of pimelic acid, followed by hydrazinolysis of the resulting di-ester.[6][7] This pathway can sometimes offer higher purity and yields by avoiding side reactions associated with the direct reaction of the free acid.

Reaction Scheme:

-

Step 1: Esterification HOOC-(CH₂)₅-COOH + 2 ROH --(H⁺)--> ROC(O)-(CH₂)₅-C(O)OR + 2 H₂O (Pimelic Acid + Alcohol → Dialkyl Pimelate + Water)

-

Step 2: Hydrazinolysis ROC(O)-(CH₂)₅-C(O)OR + 2 N₂H₄·H₂O → H₂NNHCO-(CH₂)₅-CONHNH₂ + 2 ROH + 2 H₂O (Dialkyl Pimelate + Hydrazine Hydrate → this compound + Alcohol + Water)

Reaction Mechanism:

-

Esterification: This is a standard Fischer esterification. The carboxylic acid is protonated by an acid catalyst, followed by nucleophilic attack from the alcohol (e.g., methanol or ethanol). Subsequent proton transfers and elimination of water yield the dialkyl pimelate.[7]

-

Hydrazinolysis: This is another nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (-OR) is eliminated as the leaving group, forming the stable hydrazide. This occurs at both ester functionalities.[8]

Mandatory Visualization: Synthesis Pathways

Caption: Overview of one-step and two-step synthesis pathways for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound, derived from common procedures for analogous dihydrazides.

Protocol for One-Step Synthesis (Batch Process)

This protocol is based on the direct hydrazinolysis of a dicarboxylic acid.

-

Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a distillation head for water removal.

-

Reagents:

-

Pimelic Acid: 1.0 mole

-

Hydrazine Hydrate (80-100%): 2.2 - 3.0 moles (slight excess)

-

Catalyst (e.g., HY type solid acid molecular sieve or composite catalyst): 10-20 g

-

-

Procedure: a. Charge the pimelic acid, hydrazine hydrate, and catalyst into the reaction flask. b. Begin stirring and heat the mixture to reflux. The reaction temperature is typically maintained between 95°C and 120°C.[5] c. During the reaction, water produced is continuously removed by distillation to drive the equilibrium towards the product.[4] d. The reaction is monitored by TLC or other appropriate analytical methods and is typically complete within 4-6 hours.[5] e. After completion, cool the reaction mixture. Excess hydrazine hydrate can be removed by vacuum distillation. f. Add water or an appropriate solvent (e.g., ethanol) to the residue to dissolve the product and separate the solid catalyst by filtration. g. The filtrate is concentrated under reduced pressure to yield the crude this compound. h. The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to afford white crystals.

Protocol for Two-Step Synthesis

This protocol involves the formation and subsequent reaction of a dialkyl pimelate.[7]

Part A: Esterification of Pimelic Acid

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents:

-

Pimelic Acid: 1.0 mole

-

Alcohol (e.g., absolute methanol or ethanol): 10-15 moles (serves as solvent and reactant)

-

Acid Catalyst (e.g., concentrated H₂SO₄ or potassium hydrogen sulfate): 0.1-0.2 moles

-

-

Procedure: a. Dissolve pimelic acid in the alcohol in the reaction flask. b. Carefully add the acid catalyst while stirring. c. Heat the mixture to reflux (typically 45-70°C) and maintain for 1-4 hours.[7] d. Monitor the reaction for the disappearance of the starting carboxylic acid. e. After completion, cool the mixture. The solvent can be partially removed by rotary evaporation. f. The crude ester can be isolated by extraction or used directly in the next step after neutralization of the catalyst.

Part B: Hydrazinolysis of Dialkyl Pimelate

-

Apparatus Setup: A round-bottom flask with a stirrer and reflux condenser.

-

Reagents:

-

Crude Dialkyl Pimelate: ~1.0 mole

-

Hydrazine Hydrate (80-100%): 2.2 - 2.5 moles

-

Solvent (e.g., ethanol): To ensure dissolution

-

-

Procedure: a. Dissolve the crude dialkyl pimelate in the solvent (if necessary). b. Add the hydrazine hydrate to the solution with stirring. c. Heat the reaction mixture to reflux for 2-6 hours. The product, being less soluble, may begin to precipitate. d. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with cold solvent (e.g., ethanol or methanol) to remove impurities. g. Dry the product under vacuum to obtain pure this compound.

Mandatory Visualization: Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of dihydrazides.

Data Presentation

While specific quantitative data for this compound synthesis is not extensively published, data from analogous dihydrazides provide valuable benchmarks for expected yields and reaction conditions.

| Dicarboxylic Acid | Synthesis Method | Key Conditions | Yield (%) | Purity (%) | Reference |

| Adipic Acid | One-Step (Batch) | Composite catalyst, water removal | > 90% | High | [4] |

| Adipic Acid | One-Step (Batch) | HY solid acid molecular sieve, 4-6h reflux | ~95% | - | [5] |

| Adipic Acid | Two-Step | Esterification (MeOH/EtOH, H₂SO₄/KHSO₄), 45°C, 0.25h; Hydrazinolysis | - | - | [7] |

| Terephthalic Acid | Two-Step | Esterification (MeOH, H₂SO₄); Hydrazinolysis (N₂H₄, EtOH) | 80% | - | [6] |

| Azelaic Acid | Two-Step (Continuous Flow) | Esterification (MeOH, H₂SO₄, 135°C); Hydrazinolysis (N₂H₄, 110°C) | 86% | - | [9] |

| Adipic Acid | Two-Step (Continuous Flow) | Esterification (MeOH, H₂SO₄, 135°C); Hydrazinolysis (N₂H₄, 110°C) | 91% | - | [9] |

Conclusion

The synthesis of this compound is readily achievable through well-established chemical pathways starting from pimelic acid. The choice between a direct one-step reaction and a two-step ester-mediated approach depends on the desired scale, purity requirements, and available equipment. The one-step synthesis offers operational simplicity, while the two-step method can provide better control over purity. Both methods are capable of producing high yields, particularly when reaction conditions are optimized to drive the equilibrium towards product formation, for instance, through the removal of water. The provided protocols and comparative data serve as a robust foundation for researchers and professionals in the development and application of this compound.

References

- 1. Pimelic acid dihydrazide | C7H16N4O2 | CID 284646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pimelic acid - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CN107056646A - A kind of synthetic method of adipic dihydrazide - Google Patents [patents.google.com]

- 5. CN108218741A - A kind of preparation method of adipic dihydrazide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 9. osti.gov [osti.gov]

Heptanedihydrazide in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedihydrazide, also known as pimelic acid dihydrazide, is a homobifunctional cross-linking agent utilized in a variety of biochemical applications. Its utility stems from the presence of two hydrazide functional groups at either end of a seven-carbon aliphatic chain. These hydrazide moieties react specifically with carbonyl groups, primarily aldehydes and ketones, to form stable hydrazone linkages. This targeted reactivity makes this compound a valuable tool for covalently linking biomolecules, particularly in the study and manipulation of glycoproteins, the immobilization of enzymes, and the formation of hydrogel matrices. This guide provides an in-depth overview of the core applications, chemical principles, and experimental considerations for using this compound in a research and development setting.

Introduction to this compound

This compound is a symmetrical, water-soluble molecule that serves as a molecular "staple" to connect two different molecules or to cross-link molecules within a larger complex. As a homobifunctional reagent, it possesses two identical reactive ends, allowing for the straightforward formation of intermolecular or intramolecular cross-links. The seven-carbon spacer arm provides a defined spatial separation between the conjugated molecules, which can be critical for preserving biological activity and for structural studies.

The key reactive feature of this compound is the nucleophilic nature of the terminal amine on the hydrazide group, which readily attacks electrophilic carbonyl carbons. This reaction is particularly effective with aldehydes, which are often not naturally abundant in proteins but can be selectively introduced into glycoproteins through mild oxidation of their carbohydrate residues.

Core Biochemical Applications

The primary applications of this compound in biochemistry are centered on its ability to form stable covalent bonds with molecules containing aldehyde or ketone functionalities.

Cross-Linking of Glycoproteins

Glycoproteins, such as antibodies and many cell-surface receptors, possess carbohydrate side chains (glycans). The vicinal diols within these sugar residues can be gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups. This compound can then be used to cross-link these aldehyde-containing glycoproteins to other molecules or surfaces. This is a common strategy for:

-

Antibody-Enzyme Conjugation: Creating antibody-enzyme conjugates for use in immunoassays like ELISA. By targeting the carbohydrate region, the antigen-binding sites of the antibody are often left unmodified and fully functional.

-

Immobilization of Glycoproteins: Covalently attaching glycoproteins to solid supports (e.g., agarose beads, microplates) that have been functionalized with hydrazide-reactive groups. This is useful for affinity chromatography and other binding assays.

Enzyme Immobilization

The immobilization of enzymes onto solid supports is a critical technique for improving their stability, enabling their reuse, and simplifying downstream processing in industrial biocatalysis and diagnostics. This compound can be used as a linker to immobilize enzymes onto supports that have been activated to present aldehyde groups. This process typically involves:

-

Functionalizing a support matrix (e.g., silica, agarose) with groups that can be converted to aldehydes.

-

Using a dihydrazide, such as this compound, to create a hydrazide-activated surface.

-

Immobilizing an enzyme that has been periodate-oxidized (if it is a glycoprotein) or that is being cross-linked to an already immobilized glycoprotein.

Hydrogel Formation

This compound can act as a cross-linker in the formation of biocompatible hydrogels. When mixed with polymers that contain or can be modified to contain aldehyde or ketone groups (e.g., oxidized polysaccharides like dextran or alginate), this compound will form covalent cross-links, leading to the formation of a stable three-dimensional hydrogel network. These hydrogels have applications in drug delivery, tissue engineering, and as matrices for cell culture.

Chemical Principles of this compound Cross-Linking

The fundamental reaction underpinning the utility of this compound is the formation of a hydrazone bond between a hydrazide and a carbonyl group (aldehyde or ketone). This is a type of nucleophilic addition-elimination reaction, also known as a condensation reaction, where a molecule of water is released.

The reaction is most efficient in a slightly acidic to neutral pH range (typically pH 5.0-7.5). At lower pH, the hydrazide can be protonated, reducing its nucleophilicity. At higher pH, the stability of the resulting hydrazone bond can be compromised.

Caption: Reaction of this compound with an aldehyde to form a stable hydrazone bond.

Experimental Protocols and Data

While specific protocols must be optimized for each application, the following provides a general framework for common uses of this compound. Quantitative data from the closely related Adipic Acid Dihydrazide (ADH) is often used as a starting point for optimization due to its similar reactivity.

Generalized Protocol for Glycoprotein-Enzyme Conjugation

This protocol describes the conjugation of a glycoprotein (e.g., an antibody) to an enzyme (e.g., Horseradish Peroxidase, HRP).

Methodology:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein (e.g., IgG) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 1-10 mg/mL.

-

Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 10-20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

Quench the reaction by adding ethylene glycol to a final concentration of 20-30 mM and incubate for 10 minutes.

-

Remove excess periodate and byproducts by buffer exchange into a coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.2) using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve this compound and the enzyme (e.g., HRP) in the coupling buffer containing the oxidized glycoprotein.

-

The molar ratio of this compound to glycoprotein is a critical parameter to optimize, typically starting in the range of 100:1 to 500:1. The ratio of enzyme to glycoprotein is typically 1:1 to 4:1.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

-

Stabilization and Purification:

-

(Optional but recommended) Stabilize the hydrazone bond by adding sodium cyanoborohydride (NaBH₃CN) to a final concentration of 5-10 mM and incubating for 30 minutes at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Purify the conjugate from unreacted enzyme and cross-linker using size-exclusion chromatography (SEC).

-

Caption: Workflow for conjugating a glycoprotein to an enzyme using this compound.

Data Presentation

The optimal conditions for cross-linking reactions are highly dependent on the specific biomolecules involved. The following table provides typical starting parameters based on the use of dihydrazide cross-linkers.

| Parameter | Typical Range | Notes |

| pH | 5.0 - 7.5 | Optimal for hydrazone formation. |

| Temperature | 4°C - 25°C | Lower temperatures for longer incubations to preserve protein stability. |

| Reaction Time | 2 hours - 16 hours | Longer times may be needed at lower temperatures or concentrations. |

| Molar Ratio (Dihydrazide:Protein) | 50:1 - 1000:1 | Must be optimized to avoid over-cross-linking or incomplete reaction. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular cross-linking. |

Considerations for Drug Development Professionals

In the context of drug development, particularly for biologics such as antibody-drug conjugates (ADCs), the principles of hydrazone linkage are highly relevant. While this compound itself may not be the final linker in a therapeutic product due to potential immunogenicity and stability concerns in vivo, it serves as an excellent research tool for:

-

Proof-of-Concept Studies: Rapidly creating and testing different protein-payload combinations in vitro.

-

Developing Immobilized Assays: Creating affinity columns or plate-based assays for screening and characterizing drug candidates.

-

Biomaterial Development: Cross-linking biopolymers to create scaffolds for tissue engineering or matrices for controlled drug release studies.

The relationship between the linker (this compound), the biomolecule, and the payload or surface is a critical design consideration.

Caption: Logical relationship between components in a this compound-mediated conjugation.

Conclusion

This compound is a versatile and effective homobifunctional cross-linker for a range of biochemical applications. Its specificity for carbonyl groups, combined with its water solubility and defined spacer length, makes it a valuable reagent for researchers in biochemistry, molecular biology, and drug development. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can leverage this compound to create novel conjugates, immobilize proteins, and construct advanced biomaterials for a multitude of research and therapeutic purposes.

The Core Mechanism of Hydrazone Bond Formation with Heptanedihydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles underlying the formation of hydrazone bonds, with a specific focus on the utility of heptanedihydrazide as a homobifunctional crosslinking agent. This document details the reaction mechanism, influencing factors, quantitative data from analogous systems, and detailed experimental protocols relevant to researchers in drug development and bioconjugation.

Introduction to Hydrazone Bioorthogonal Chemistry

Hydrazone bond formation is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] The reaction involves the condensation of a hydrazine or hydrazide with an aldehyde or ketone to form a stable hydrazone linkage, releasing a molecule of water.[1] This reaction is highly valued for its specificity, as hydrazides and carbonyl groups are generally absent in biological systems, thus preventing off-target reactions.

This compound, with its seven-carbon aliphatic chain terminating in two hydrazide moieties, serves as a flexible, homobifunctional crosslinker. It can bridge two molecules bearing carbonyl groups, making it a valuable tool in the development of antibody-drug conjugates (ADCs), hydrogels, and other targeted therapeutic systems. The stability of the resulting hydrazone bond is pH-dependent, being stable at physiological pH but susceptible to hydrolysis under acidic conditions, a feature ingeniously exploited for drug release in the acidic microenvironment of tumors or within cellular lysosomes.

The Reaction Mechanism: A Step-by-Step Analysis

The formation of a hydrazone bond from this compound and a carbonyl compound (aldehyde or ketone) is a two-step nucleophilic addition-elimination reaction.

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon. This step is generally acid-catalyzed. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazide. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine.

Step 2: Dehydration (Elimination)

The carbinolhydrazine intermediate is unstable and undergoes acid-catalyzed dehydration to form the final hydrazone product. The hydroxyl group of the intermediate is protonated to form a good leaving group (water), which is subsequently eliminated to form a C=N double bond.

Below is a DOT script representation of the general acid-catalyzed mechanism.

Factors Influencing Reaction Kinetics

The rate of hydrazone formation is significantly influenced by several factors, which can be modulated to optimize conjugation efficiency.

pH of the Reaction Medium

The pH of the reaction medium is a critical parameter. The reaction rate exhibits a bell-shaped dependence on pH, with the optimal pH typically falling between 4 and 6.[2]

-

At low pH (acidic): While acid catalysis is necessary to activate the carbonyl group, excessively low pH leads to protonation of the hydrazide nitrogen. This protonated form is no longer nucleophilic, thus inhibiting the initial addition step and slowing down the overall reaction.

-

At neutral to high pH (alkaline): At higher pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolhydrazine intermediate, which becomes the rate-limiting step.

Catalysis

The rate of hydrazone formation can be significantly enhanced through catalysis. While the reaction is inherently acid-catalyzed, certain nucleophilic catalysts, such as aniline and its derivatives, can accelerate the reaction, especially at near-neutral pH.[3][4] Aniline functions by first forming a highly reactive protonated Schiff base with the carbonyl compound, which is then readily displaced by the hydrazide.[2] This catalytic strategy is particularly valuable for bioconjugation reactions that need to be performed under physiological conditions.

Electronic Effects

The electronic properties of both the carbonyl compound and the hydrazide influence the reaction rate. Electron-withdrawing groups on the carbonyl-containing molecule increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack. Conversely, electron-donating groups on the hydrazide increase its nucleophilicity, which also promotes the reaction.

Quantitative Data and Conjugation Efficiency

While specific kinetic data for this compound is not extensively reported, data from its close structural analog, adipic dihydrazide (ADH), and other hydrazone systems provide valuable insights into expected reaction efficiencies.

| Conjugation System | Reactants | Conjugation Efficiency/Yield | Average Drug-to-Antibody Ratio (DAR) | Reference |

| Hydrazone-based | Hydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker | ~60% to "essentially complete" | Not Specified | [5] |

| Hydrazone-based (Aniline Catalysis) | Aldehyde + Hydrazide | >90% in 4 hours | Not Applicable | [2] |

| Maleimide-thiol | Anti-Notch3 mAb + Maleimide linker-payload | 85-88% | 3.6 | [5] |

| Maleimide-thiol | Thiolated peptide + Maleimide-functionalized nanoparticles | 84 ± 4% | Not Applicable | [5] |

Table 1: Comparison of Conjugation Efficiencies for Hydrazone and Maleimide-based Methods.

The data suggests that hydrazone-based conjugation, particularly when optimized with catalysts, can achieve high yields comparable to other popular bioconjugation methods like maleimide-thiol chemistry.

Experimental Protocols

The following protocols are provided as a general guideline for hydrazone bond formation using a dihydrazide, with adipic dihydrazide (ADH) serving as a representative model for this compound. Optimization for specific substrates and applications is recommended.

General Protocol for Hydrazone Formation in Solution

This protocol describes the reaction of a carbonyl-containing molecule with a dihydrazide in solution.

Materials:

-

Carbonyl-containing molecule (e.g., aldehyde-functionalized protein)

-

This compound or Adipic Dihydrazide (ADH)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

-

Aniline (optional, as catalyst)

-

Quenching solution (e.g., an excess of a small molecule aldehyde or ketone)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the carbonyl-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the dihydrazide in the reaction buffer to a concentration that provides a 10-50 fold molar excess over the carbonyl groups.

-

If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

-

Add the dihydrazide solution to the solution of the carbonyl-containing molecule.

-

If using, add the aniline catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

(Optional) Quench the reaction by adding an excess of a small molecule containing a carbonyl or hydrazide group to consume any unreacted functional groups.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Workflow for Antibody-Drug Conjugate (ADC) Formation

The following diagram illustrates a typical workflow for the preparation of an ADC using a dihydrazide linker.

Conclusion

The formation of hydrazone bonds using this compound is a robust and versatile strategy for the covalent linkage of molecules. A thorough understanding of the underlying reaction mechanism and the factors that influence its kinetics is crucial for the successful design and implementation of this chemistry in drug development and other biomedical applications. By carefully controlling parameters such as pH and utilizing appropriate catalysts, researchers can achieve high conjugation efficiencies and create stable, yet stimuli-responsive, molecular constructs. The provided protocols and data, using adipic dihydrazide as a well-documented analog, offer a solid foundation for the development of novel applications for this compound.

References

Heptanedihydrazide: A Technical Guide to Its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedihydrazide, also known as pimelic dihydrazide, is a chemical compound of interest in various research and development sectors, including pharmaceuticals and polymer chemistry. A thorough understanding of its solubility characteristics in both aqueous and organic media is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility of this compound, detailing theoretical principles, a robust experimental protocol for solubility determination, and a workflow for this process. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for researchers to generate this critical data in a systematic and reproducible manner.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound (C7H16N4O2) possesses a seven-carbon aliphatic chain, which is nonpolar, and two polar hydrazide functional groups (-CONHNH2). The presence of these hydrazide groups, with their ability to form hydrogen bonds, suggests a degree of solubility in polar solvents.

-

Aqueous Solubility: The two polar hydrazide groups are expected to interact favorably with water molecules through hydrogen bonding, imparting some aqueous solubility. However, the nonpolar seven-carbon backbone will counteract this effect. Therefore, this compound is anticipated to have limited to moderate solubility in water.

-

Organic Solubility:

-

Polar Protic Solvents: Solvents like ethanol and methanol, which can act as both hydrogen bond donors and acceptors, are expected to be effective in dissolving this compound.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to be good solvents due to their high polarity.

-

Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the solubility of this compound is expected to be low due to the dominance of the polar hydrazide groups in the molecule's overall character.

-

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | ||||

| Phosphate-Buffered Saline (pH 7.4) | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dichloromethane (DCM) | ||||

| Hexane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7] This protocol outlines the steps for determining the solubility of this compound, followed by quantification using UV-Vis spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the UV-Vis spectrophotometer.

-

-

Quantification by UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a known concentration of the compound.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample from the solubility experiment.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for qualitative predictions. For researchers and professionals in drug development, obtaining precise solubility data is crucial. The detailed shake-flask experimental protocol and the accompanying workflow diagram presented in this guide offer a systematic and reliable approach to generating this essential information. The provided data table template will aid in the organized documentation of these findings, contributing to a more comprehensive understanding of the physicochemical properties of this compound.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

Heptanedihydrazide molecular weight and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of heptanedihydrazide, a dicarboxylic acid dihydrazide with significant potential in cross-linking applications, particularly within the development of pharmaceuticals and biomaterials. This document outlines its core chemical properties, and provides a foundational understanding for its application in experimental research.

Core Chemical Properties

This compound, also known as pimelic dihydrazide, is an organic compound that plays a crucial role as a homobifunctional cross-linking agent. Its chemical structure allows for the stable linkage of molecules containing aldehyde or ketone functional groups.

A clear summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆N₄O₂ | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| CAS Number | 13043-98-6 | [1] |

| Melting Point | 182°C (ethanol) | [1] |

Logical Relationship of this compound Synthesis

The synthesis of this compound typically involves a two-step process starting from a dicarboxylic acid. This logical workflow is essential for understanding the formation of the final product.

Caption: A logical diagram illustrating the general synthesis pathway of this compound.

Experimental Protocols

While specific experimental protocols can vary significantly based on the application, a general methodology for the synthesis of this compound is provided below. This protocol is intended as a foundational guide and should be adapted and optimized for specific research contexts.

Objective: To synthesize this compound from pimelic acid.

Materials:

-

Pimelic acid

-

Anhydrous methanol

-

Sulfuric acid (catalytic amount)

-

Hydrazine hydrate

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, filtration apparatus)

Methodology:

Step 1: Esterification of Pimelic Acid

-

Dissolve a known quantity of pimelic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours to drive the esterification reaction to completion, forming the dimethyl ester of pimelic acid.

-

After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the diester product using an appropriate organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to isolate the crude diester.

Step 2: Hydrazinolysis of the Diester

-

Dissolve the crude diester in a minimal amount of a suitable solvent, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. A precipitate of this compound should form as the reaction progresses.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude this compound from ethanol to obtain a purified final product.

-

Dry the purified product under vacuum.

Application Workflow: Protein Cross-linking

This compound is frequently employed in the cross-linking of glycoproteins. The following diagram outlines a typical experimental workflow for this application.

Caption: A typical workflow for the cross-linking of glycoproteins using this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Pimelic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic dihydrazide, also known as heptanedihydrazide, is a homobifunctional crosslinking agent and a key chemical intermediate. Its structure features a seven-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂). This symmetrical design allows it to react with carbonyl compounds (aldehydes and ketones), making it a valuable tool in the development of hydrogels, the functionalization of biomolecules, and as a hardener for certain epoxy resins. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and key reaction pathways relevant to research and development.

Physical Properties

Pimelic dihydrazide is a solid at room temperature. While extensive experimental data for the dihydrazide is not always available, the properties of its parent compound, pimelic acid, are well-documented and provide context.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | Pimelic acid dihydrazide, Pimelyl dihydrazide | [PubChem][1] |

| CAS Number | 13043-98-6 | [PubChem][1] |

| Molecular Formula | C₇H₁₆N₄O₂ | [PubChem][1] |

| Molecular Weight | 188.23 g/mol | [PubChem][1] |

| Appearance | White to light beige powder (typical for similar compounds) | [Thermo Fisher Scientific][2] |

| Melting Point | Data not available for dihydrazide. (Pimelic Acid: 103-106 °C) | [Sigma-Aldrich][3], [PubChem][4] |

| Solubility | Soluble in water. Soluble in polar organic solvents like DMSO and ethanol. | [gChem Global][5], [ResearchGate][6] |

| XLogP (Computed) | -1.5 | [PubChem][1] |

Chemical Properties and Reactivity

The chemical behavior of pimelic dihydrazide is dominated by its nucleophilic hydrazide groups. These groups readily react with electrophiles, most notably the carbonyl carbons of aldehydes and ketones, to form stable hydrazone linkages. This reaction is a cornerstone of its application as a crosslinker.[7][8]

The reaction is typically acid-catalyzed and involves the addition of the terminal amine to the carbonyl carbon, followed by the elimination of a water molecule.[9] This "click-like" efficiency makes it suitable for bioconjugation and polymer chemistry.[10]

Mandatory Visualizations

Synthesis of Pimelic Dihydrazide

References

- 1. Pimelic acid dihydrazide | C7H16N4O2 | CID 284646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 蒲桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. gantrade.com [gantrade.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pimelic acid(111-16-0) 13C NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Heptanedihydrazide Crosslinked Hyaluronic Acid Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a key component of the extracellular matrix and has been extensively utilized in biomedical applications due to its excellent biocompatibility, biodegradability, and hygroscopic properties.[1] However, in its natural state, HA exhibits poor mechanical stability and is rapidly degraded in vivo. To overcome these limitations, chemical crosslinking is employed to form stable hydrogel networks suitable for applications such as tissue engineering, drug delivery, and regenerative medicine.

This document provides a detailed protocol for the crosslinking of hyaluronic acid using heptanedihydrazide as a crosslinking agent, facilitated by the carbodiimide chemistry of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This compound, a dihydrazide derivative, acts as a linker between the carboxyl groups of adjacent HA polymer chains, forming stable amide bonds. This method allows for the formation of biocompatible hydrogels with tunable properties.

Chemical Crosslinking Mechanism

The crosslinking process is a two-step reaction. First, the carboxyl groups on the hyaluronic acid backbone are activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. Subsequently, the hydrazide groups of this compound react with the activated carboxyl groups, forming stable amide bonds and resulting in a crosslinked hydrogel network.

References

Unveiling Protein-Protein Interactions: A Guide to Crosslinking with Heptanedihydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heptanedihydrazide as a crosslinking agent to study protein-protein interactions. By covalently linking interacting proteins, this compound enables the stabilization and subsequent identification of protein complexes, offering valuable insights into cellular signaling pathways and providing potential targets for drug development.

Introduction to this compound Crosslinking

This compound is a homobifunctional crosslinking reagent that targets acidic residues (aspartic acid and glutamic acid) and the C-terminus of proteins. Its two hydrazide functional groups react with carboxyl groups in the presence of a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds. With a medium-length spacer arm, this compound is a valuable tool for capturing protein interactions within a specific distance range.

Chemical Structure of this compound:

The key advantage of using a dihydrazide crosslinker like this compound is the ability to target a different set of amino acid residues compared to the more common amine-reactive crosslinkers (e.g., NHS esters), which target lysines. This provides a complementary approach to mapping protein interaction interfaces.

Experimental Workflow and Methodologies

The general workflow for a protein-protein interaction study using this compound crosslinking followed by mass spectrometry is depicted below.

Protocol 1: In Vitro Crosslinking of a Purified Protein Complex

This protocol describes the crosslinking of a purified protein complex in solution.

Materials:

-

Purified protein complex (1-5 mg/mL in a suitable buffer, e.g., HEPES or MES)

-

This compound (stock solution in reaction buffer)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (freshly prepared stock solution in water or buffer)

-

Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE reagents and equipment

Procedure:

-

Prepare the protein complex solution at a final concentration of 1-5 mg/mL in the Reaction Buffer.

-

Add this compound to the protein solution to a final concentration of 1-5 mM.

-

Initiate the crosslinking reaction by adding freshly prepared EDC to a final concentration of 10-20 mM.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

-

Excise the bands of interest for subsequent in-gel digestion and mass spectrometry analysis.

Protocol 2: In-Gel Digestion of Crosslinked Proteins

This protocol is for the enzymatic digestion of crosslinked proteins from an SDS-PAGE gel.

Materials:

-

Excised gel bands from Protocol 1

-

Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

-

Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

-

Alkylation Solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate

-

Digestion Buffer: 50 mM ammonium bicarbonate

-

Trypsin (sequencing grade)

-

Extraction Buffer: 50% ACN, 5% formic acid

Procedure:

-

Destain the gel pieces with the Destaining Solution until the Coomassie blue is removed.

-

Dehydrate the gel pieces with 100% ACN.

-

Reduce the proteins by incubating with the Reduction Solution for 1 hour at 56°C.

-

Alkylate the proteins by incubating with the Alkylation Solution for 45 minutes at room temperature in the dark.

-

Wash the gel pieces with 100 mM ammonium bicarbonate and dehydrate with 100% ACN.

-

Rehydrate the gel pieces in Digestion Buffer containing trypsin (10-20 ng/µL) and incubate overnight at 37°C.

-

Extract the peptides from the gel pieces using the Extraction Buffer. Pool the extracts and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in a buffer suitable for LC-MS/MS analysis.

Data Presentation and Analysis

Following mass spectrometry, the data is analyzed to identify the crosslinked peptides. This information reveals which amino acid residues are in close proximity, providing distance constraints that can be used to model the protein-protein interaction interface.

Table 1: Hypothetical Quantitative Data for Crosslinked Peptides

This table presents illustrative data that could be obtained from a crosslinking experiment comparing a wild-type (WT) protein complex with a mutant (MUT) form.

| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | WT Intensity | MUT Intensity | Fold Change (MUT/WT) |

| XL-01 | Protein A | D54 | Protein B | E121 | 1.5e6 | 1.6e6 | 1.07 |

| XL-02 | Protein A | E89 | Protein B | D25 | 2.3e6 | 0.5e6 | 0.22 |

| XL-03 | Protein A | D150 | Protein C | E78 | 1.8e6 | 1.9e6 | 1.06 |

| XL-04 | Protein A | E210 | Protein A | D245 | 9.8e5 | 1.1e6 | 1.12 |

This is example data and does not represent actual experimental results.

Application in Signaling Pathway Elucidation

Crosslinking with this compound can be instrumental in mapping the interactions within a signaling pathway. By identifying direct binding partners, researchers can piece together the molecular events that transduce a signal from the cell surface to the nucleus.

In the hypothetical pathway above, this compound could be used to confirm the direct interaction between the activated Receptor and Kinase 1, or between the Adapter Protein and Kinase 2.

Logical Relationship of Crosslinking Data Analysis

The process of identifying crosslinked peptides from mass spectrometry data involves a series of computational steps.

Conclusion

This compound offers a valuable method for probing protein-protein interactions by targeting acidic residues. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate networks of protein interactions that govern cellular function. While less common than amine-reactive crosslinkers, the use of this compound can provide unique and complementary structural information, making it a powerful tool in the arsenal of biochemists and drug discovery scientists.

Heptanedihydrazide as a Derivatization Reagent for Enhanced Mass Spectrometric Analysis of Carbonyl-Containing Compounds

Application Note

Introduction

The quantitative analysis of low-abundance analytes by mass spectrometry (MS) is often challenged by poor ionization efficiency and low signal-to-noise ratios. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to introduce a readily ionizable functional group, thereby enhancing its detection sensitivity.[1][2] This is particularly crucial for compounds containing carbonyl groups (aldehydes and ketones), such as steroids, and certain carboxylic acids, which often exhibit poor ionization in their native state.[1][2]

Heptanedihydrazide, a homobifunctional reagent, presents a promising solution for the derivatization of such molecules. Its two hydrazide functional groups can react with carbonyls to form stable hydrazone linkages. This derivatization not only improves chromatographic retention but, more importantly, introduces a moiety that can be readily protonated, significantly increasing the ionization efficiency in electrospray ionization (ESI) mass spectrometry. While specific literature on this compound for this exact application is emerging, its chemical properties are analogous to other well-established hydrazine-based reagents like adipic acid dihydrazide, Girard's reagents, and 2-hydrazinopyridine, which have been successfully employed to enhance the MS detection of steroids, fatty acids, and carbohydrates.[1][2][3]

This document provides a generalized protocol for the use of an aliphatic dihydrazide, such as this compound, as a derivatization reagent for the sensitive quantification of carbonyl-containing analytes in biological matrices by liquid chromatography-mass spectrometry (LC-MS).

Principle of Derivatization

This compound reacts with the ketone or aldehyde functional group of an analyte in the presence of an acidic catalyst. The reaction involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form a stable hydrazone. The resulting derivative incorporates the dihydrazide structure, which can be easily protonated, leading to a significant enhancement in signal intensity in positive ion mode ESI-MS. As a homobifunctional reagent, there is a potential for cross-linking if the analyte contains multiple carbonyl groups or if high concentrations of both reagent and analyte are used. However, by controlling the stoichiometry, derivatization of a single carbonyl group can be favored.

Applications

The primary application of this compound as a derivatization reagent in mass spectrometry is for the quantitative analysis of molecules containing carbonyl functional groups. This includes, but is not limited to:

-

Steroid Hormones: Many steroids, such as testosterone, progesterone, and cortisol, possess ketone groups that can be targeted for derivatization.

-

Fatty Aldehydes: Enhancing the detection of these lipid species.

-

Pharmaceuticals: Analysis of drug compounds and their metabolites containing aldehyde or ketone moieties.

-

Biomarkers of Oxidative Stress: Detection of aldehydes and ketones that are products of lipid peroxidation.

Advantages of Derivatization with this compound

-

Enhanced Sensitivity: Introduction of a readily ionizable group leads to a significant increase in signal intensity and, consequently, lower limits of detection (LOD) and quantification (LOQ).

-

Improved Chromatography: The derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase columns.

-

Increased Specificity: The derivatized analyte will have a unique mass-to-charge ratio (m/z), which can help to resolve it from isobaric interferences in complex biological samples.

Quantitative Data Summary

The following table summarizes representative quantitative improvements that can be expected when using a hydrazine-based derivatization reagent, based on published data for similar reagents. These values should be considered as a general guideline, and optimal results for this compound would require method-specific validation.

| Analyte Class | Typical LOD without Derivatization | Expected LOD with Dihydrazide Derivatization | Expected Fold Increase in Sensitivity | Reference Reagent |

| Steroids (e.g., DHT) | >500 pg/mL | 1-10 pg/mL | 50 - 500 | 2-hydrazino-1-methylpyridine |

| Fatty Acids | ~1-5 µM | ~1-10 nM | 100 - 1000+ | 2-bromo-1-methylpyridinium iodide |

| Carbonyl Compounds | Variable | Low ng/L to pg/L | 100 - 1000+ | 2,4-dinitrophenylhydrazine |

Experimental Protocols

Materials and Reagents

-

This compound

-

Analyte standards and internal standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Acetic acid (for catalysis and mobile phase)

-

Anhydrous organic solvent (e.g., acetonitrile or ethanol) for reaction

-

Nitrogen gas for evaporation

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

Protocol 1: Derivatization of Steroids in Human Plasma

This protocol is a general guideline and should be optimized for the specific steroid of interest.

-

Sample Preparation:

-

To 200 µL of human plasma, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Perform a liquid-liquid extraction (LLE) with 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Alternatively, for cleaner samples, a solid-phase extraction (SPE) protocol can be used.

-

-

Derivatization Reaction:

-

Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

Add 5 µL of 1% acetic acid in acetonitrile to catalyze the reaction.

-

Vortex briefly and incubate at 60°C for 60 minutes.

-

After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

LC-MS Analysis:

-

Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Inject 5-10 µL onto the LC-MS system.

-

Use a C18 column for chromatographic separation with a gradient elution.

-

Set the mass spectrometer to positive ion mode and monitor the specific m/z transitions for the derivatized analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Protocol 2: Derivatization of Aldehydes in a General Sample Matrix

-

Sample Preparation:

-

Homogenize the sample and perform an appropriate extraction to isolate the aldehyde-containing fraction. This may involve LLE or SPE.

-

Evaporate the extract to dryness.

-

-

Derivatization Reaction:

-

Prepare a 10 mM solution of this compound in ethanol.

-

Prepare a 0.5% (v/v) solution of formic acid in ethanol.

-

Reconstitute the dried sample extract in 100 µL of the this compound solution.

-

Add 10 µL of the formic acid solution.

-

Vortex and incubate at 50°C for 45 minutes.

-

-

LC-MS Analysis:

-

After the reaction, dilute the sample with the initial mobile phase as needed.

-

Inject an appropriate volume for LC-MS analysis, as described in Protocol 1.

-

Visualizations

Caption: General experimental workflow for derivatization.

Caption: Chemical reaction of this compound with a carbonyl group.

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Quantitative Analysis of Carbohydrates Using Hydrazide Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of carbohydrates via derivatization with a hydrazide reagent, followed by high-performance liquid chromatography (HPLC) analysis. Due to a lack of specific published data for heptanedihydrazide, this guide presents a robust protocol adapted from well-established methods using dansylhydrazine, a functionally similar reagent. This method is suitable for the sensitive quantification of monosaccharides and oligosaccharides in various biological and pharmaceutical samples.

Introduction

The quantitative analysis of carbohydrates is crucial in numerous fields, including biomedical research, pharmaceutical development, and food science. Carbohydrates often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Derivatization with labeling agents that introduce a fluorescent or UV-active moiety significantly enhances detection sensitivity and selectivity. Hydrazides, such as dansylhydrazine and potentially this compound, react with the reducing end of carbohydrates to form stable hydrazones, which can then be readily analyzed by HPLC. This process allows for the accurate quantification of carbohydrate content in complex mixtures.

Principle of the Method

The core of this analytical method is the derivatization of the aldehyde or ketone group of a reducing sugar with a hydrazide. This reaction forms a stable hydrazone derivative that can be detected with high sensitivity. The process involves three main stages:

-

Sample Preparation and Hydrolysis (for complex carbohydrates): Polysaccharides are first hydrolyzed to release their constituent monosaccharides.

-

Derivatization: The free reducing sugars are labeled with a hydrazide reagent.

-

Chromatographic Separation and Quantification: The labeled carbohydrates are separated by reverse-phase HPLC and quantified using a fluorescence or UV detector.

Experimental Workflow

Caption: General workflow for the quantitative analysis of carbohydrates using hydrazide labeling.

Materials and Reagents

-

Reagents:

-

Dansylhydrazine

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid

-

Monosaccharide standards (e.g., glucose, galactose, mannose, fucose, xylose)

-

Ultrapure water

-

-

Equipment:

-

Heating block or water bath

-

Centrifuge

-

Vortex mixer

-

pH meter

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Syringe filters (0.22 µm)

-

Detailed Experimental Protocols

Protocol 1: Hydrolysis of Complex Carbohydrates (Optional)

This step is necessary if the starting material is a polysaccharide or glycoprotein.

-

To a 1.5 mL microcentrifuge tube, add a known amount of the carbohydrate sample (e.g., 1 mg).

-

Add 500 µL of 2 M trifluoroacetic acid (TFA).

-

Vortex briefly to dissolve the sample.

-

Incubate the sample at 90°C for 4 hours in a heating block.

-

Cool the sample to room temperature.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the TFA to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hydrolysate in 100 µL of ultrapure water.

-

Neutralize the sample by adding 1 M NaOH dropwise until a pH of 7.0 is reached.

Protocol 2: Derivatization with Dansylhydrazine

-

Prepare a 10 mg/mL solution of dansylhydrazine in methanol.

-

To 10 µL of the neutralized carbohydrate sample or standard solution, add 20 µL of the dansylhydrazine solution.

-

Add 5 µL of 10% (v/v) acetic acid to catalyze the reaction.

-

Vortex the mixture gently.

-

Incubate at 60°C for 15 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 465 µL of a 50:50 (v/v) acetonitrile/water solution to bring the final volume to 500 µL.

-

Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.